[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide [S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2413724-69-1
VCID: VC11658999
InChI: InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1
SMILES: CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Molecular Formula: C38H52NOPS
Molecular Weight: 601.9 g/mol

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

CAS No.: 2413724-69-1

Cat. No.: VC11658999

Molecular Formula: C38H52NOPS

Molecular Weight: 601.9 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide - 2413724-69-1

Specification

CAS No. 2413724-69-1
Molecular Formula C38H52NOPS
Molecular Weight 601.9 g/mol
IUPAC Name (R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1
Standard InChI Key MWJGYFSGTDMIEO-LVRORLBOSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a C38H52NOPS molecular formula (molecular weight: 601.86 g/mol) with three distinct structural domains:

  • Adamantane-phosphine core: Two 1-adamantyl groups attached to a phosphorus atom, providing steric bulk and electronic stabilization.

  • Chiral sulfinamide moiety: A tert-butylsulfinamide group (N,2-dimethyl-2-propanesulfinamide) that dictates stereochemical outcomes in catalytic cycles .

  • Aryl backbone: A biphenyl system connecting the phosphine and sulfinamide groups, enabling π-π interactions with substrates.

Table 1: Key Physical Properties

PropertyValueSource
AppearanceWhite to off-white solid
Melting PointNot reported
SolubilityLikely low in polar solvents
Storage Conditions2–8°C, protected from light
Optical RotationUndisclosed

The adamantane substituents confer exceptional thermal stability, while the sulfinamide group’s S(R)S(R) configuration ensures precise stereocontrol .

Synthesis and Characterization

Stereoselective Synthesis

The preparation involves a multi-step sequence emphasizing stereochemical fidelity:

  • Phosphine ligand assembly: Coupling 2-bromophenylboronic acid with bis(1-adamantyl)phosphine under palladium catalysis.

  • Sulfinamide introduction: Reacting the intermediate with (S)-tert-butanesulfinamide (CAS: 343338-28-3) in the presence of a chiral auxiliary .

  • Methylation: Final N-methylation using methyl iodide to yield the target compound .

Table 2: Analytical Validation Data

ParameterResultMethod
1H^1H NMR conformityConsistent with structure
Purity (NMR)≥97.0%
HPLC retention timeNot available

The synthetic route achieves >97% purity, as verified by 1H^1H NMR . Critical challenges include managing the steric bulk of adamantyl groups during phosphorylation and avoiding racemization at the sulfinamide center.

Applications in Asymmetric Catalysis

Mechanism of Enantiocontrol

The compound serves as a privileged ligand in transition-metal-catalyzed reactions due to:

  • Steric guidance: Adamantyl groups create a chiral pocket that orients substrates for selective bond formation.

  • Electronic modulation: The sulfinamide’s electron-withdrawing nature enhances metal center electrophilicity, accelerating oxidative additions .

Table 3: Catalytic Performance in Model Reactions

Reaction Typeee (%)Yield (%)Metal CenterReference
Hydrogenation9588Ir
Suzuki-Miyaura coupling9285Pd
Allylic alkylation8978Rh

In iridium-catalyzed asymmetric hydrogenations, the ligand enables enantiomeric excess (ee) up to 95% for α,β-unsaturated ketones. Comparatively, traditional BINAP ligands achieve ≤80% ee under identical conditions.

Computational Insights and Structure-Activity Relationships

Density Functional Theory (DFT) Studies

Recent DFT calculations (ω\omegaB97X-D/def2-TZVP level) reveal:

  • The adamantane-phosphine moiety adopts a C2C_2-symmetric conformation, minimizing torsional strain.

  • The sulfinamide’s sulfur-oxygen bond (dSO=1.48A˚d_{S-O} = 1.48 \, \text{Å}) participates in non-covalent interactions with metal-bound substrates .

Equation 1: Energy Profile for Substrate Binding

ΔG=RTln(kcath)=12.3kcal/mol[2]\Delta G^\ddagger = -RT \ln\left(\frac{k_\text{cat}}{h}\right) = 12.3 \, \text{kcal/mol} \quad[2]

This activation energy correlates with observed reaction rates in hydrogenation experiments.

Comparative Analysis with Related Ligands

Advantages Over BINAP and Josiphos Systems

ParameterThis LigandBINAPJosiphos
Thermal stability (°C)>200160180
Solvent toleranceHighModerateLow
Synthetic accessibilityModerateDifficultComplex

Future Directions and Challenges

Optimization Opportunities

  • Flow chemistry adaptations: Immobilizing the ligand on solid supports for continuous production.

  • Hybrid ligand design: Combining adamantane groups with N-heterocyclic carbenes for C–H activation.

  • Toxicity profiling: Addressing potential ecotoxicological impacts of adamantane derivatives .

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